molecular formula C6H14N2O B071836 [3-(Aminomethyl)pyrrolidin-3-yl]methanol CAS No. 162687-14-1

[3-(Aminomethyl)pyrrolidin-3-yl]methanol

Cat. No.: B071836
CAS No.: 162687-14-1
M. Wt: 130.19 g/mol
InChI Key: SOCIAWKDLHUOID-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)pyrrolidin-3-yl]methanol is a pyrrolidine-based amino alcohol characterized by a five-membered nitrogen-containing ring with hydroxymethyl (-CH2OH) and aminomethyl (-CH2NH2) substituents at the 3-position. This compound is a versatile chiral building block in medicinal chemistry and drug synthesis due to its dual functional groups, which enable hydrogen bonding and structural diversification.

Properties

CAS No.

162687-14-1

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

[3-(aminomethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H14N2O/c7-3-6(5-9)1-2-8-4-6/h8-9H,1-5,7H2

InChI Key

SOCIAWKDLHUOID-UHFFFAOYSA-N

SMILES

C1CNCC1(CN)CO

Canonical SMILES

C1CNCC1(CN)CO

Synonyms

3-Pyrrolidinemethanol,3-(aminomethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyrrolidine Ring

(a) Fluorinated Derivatives
  • [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol Molecular Formula: C12H15FNO2 Molecular Weight: 225.26 g/mol Key Feature: A fluorinated phenyl group enhances lipophilicity and metabolic stability, making it valuable in CNS drug discovery. Applications: Used as a pharmacophore in kinase inhibitors and neurotransmitter analogs.
(b) Benzyl-Substituted Analogues
  • (1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol Molecular Formula: C13H19NO2 Molecular Weight: 221.3 g/mol Key Feature: The benzyl group enhances steric bulk, favoring interactions with hydrophobic protein pockets. Applications: Intermediate in antitumor and antimicrobial agents.
  • [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol Molecular Formula: C11H16N2O Molecular Weight: 192.26 g/mol Key Feature: The para-aminophenyl group enables conjugation with carboxylic acids or electrophiles, useful in prodrug design.

Piperidine vs. Pyrrolidine Analogues

  • (3-Amino-1-benzylpiperidin-3-yl)methanol Molecular Formula: C13H20N2O Molecular Weight: 220.31 g/mol Key Feature: The six-membered piperidine ring increases conformational flexibility compared to pyrrolidine, affecting target selectivity. Hazards: Classified as a respiratory irritant (H335).

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Reference
[3-(Aminomethyl)pyrrolidin-3-yl]methanol C6H13N2O 131.17–133.18 -CH2NH2, -CH2OH Chiral synthon, β-prolinol derivatives
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C12H15FNO2 225.26 Fluorophenyl, -OCH3 Kinase inhibitors, CNS drugs
(1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol C13H19NO2 221.3 Benzyl Antimicrobial agents
(R)-N-Boc-3-(Aminomethyl)pyrrolidine C10H20N2O2 200.28 Boc-protected amine Protease inhibitors
[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol C11H16N2O 192.26 4-Aminophenyl Prodrug design

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